![molecular formula C25H20FNO6S B281415 Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281415.png)
Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as XMD8-92, is a small molecule inhibitor that targets the Wnt signaling pathway. This pathway plays a critical role in cell proliferation, differentiation, and survival, making it an attractive target for cancer research.
Wirkmechanismus
Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate works by binding to the Porcupine enzyme, which is responsible for adding a lipid molecule to Wnt proteins. This lipid modification is necessary for the activation of the Wnt pathway, so by inhibiting Porcupine, Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate effectively blocks Wnt signaling. This leads to decreased expression of Wnt target genes, which are involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to have potent anti-cancer effects in vitro and in vivo. In addition to inducing apoptosis and decreasing cell proliferation, Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been shown to inhibit tumor growth and metastasis in animal models. However, Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been shown to have some off-target effects, such as inhibition of Hedgehog signaling and induction of ER stress. These effects may limit its therapeutic potential in some cases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is its specificity for the Wnt pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. This makes it a useful tool for studying the role of the Wnt pathway in various biological processes. However, Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a small molecule inhibitor, which may limit its efficacy in vivo. In addition, the off-target effects mentioned above may complicate interpretation of results.
Zukünftige Richtungen
There are several future directions for research on Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One area of interest is the development of more potent and selective inhibitors of the Wnt pathway. Another area of interest is the identification of biomarkers that can predict response to Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate treatment. Finally, the potential use of Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in combination with other therapies, such as chemotherapy or immunotherapy, should be explored.
Synthesemethoden
The synthesis of Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves several steps, starting with the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-hydroxy-2-methylbenzofuran-3-carboxylic acid to form the benzofuran ring. The resulting compound is then reacted with 4-fluorobenzenesulfonyl chloride to form the sulfonamide moiety. Finally, the benzoyl chloride is added to the sulfonamide to form the final product, Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been extensively studied for its potential use in cancer therapy. The Wnt signaling pathway is often dysregulated in cancer, leading to uncontrolled cell growth and survival. By inhibiting this pathway, Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to induce apoptosis and decrease cell proliferation in various cancer cell lines, including colon, breast, and lung cancer. In addition to its anti-cancer properties, Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been studied for its potential use in regenerative medicine, as the Wnt pathway is involved in tissue repair and regeneration.
Eigenschaften
Molekularformel |
C25H20FNO6S |
|---|---|
Molekulargewicht |
481.5 g/mol |
IUPAC-Name |
ethyl 5-[benzoyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H20FNO6S/c1-3-32-25(29)23-16(2)33-22-14-11-19(15-21(22)23)27(24(28)17-7-5-4-6-8-17)34(30,31)20-12-9-18(26)10-13-20/h4-15H,3H2,1-2H3 |
InChI-Schlüssel |
RMZRFYFVMJLFMW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F)C |
Kanonische SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethyl-N-[(1Z)-3-[(4-hydroxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281333.png)


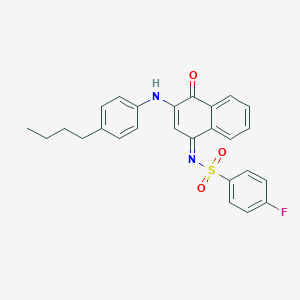


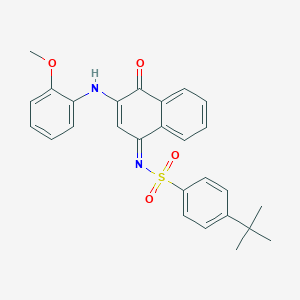

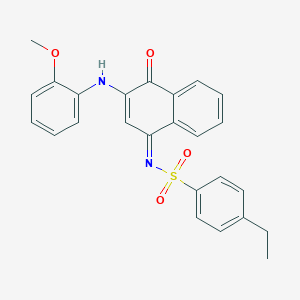
![4-chloro-N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281351.png)
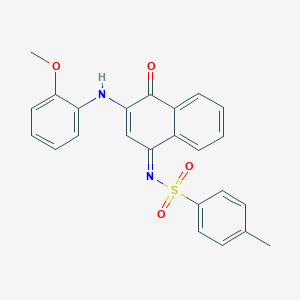
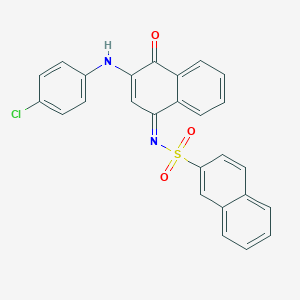
![N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide](/img/structure/B281355.png)
![4-ethoxy-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B281357.png)